molecular formula C16H18N4 B1276446 N,N'-Bis(2-aminobenzal)ethylenediamine CAS No. 4408-47-3

N,N'-Bis(2-aminobenzal)ethylenediamine

Cat. No.: B1276446
CAS No.: 4408-47-3
M. Wt: 266.34 g/mol
InChI Key: ZFIFWHZGMOGXDV-UHFFFAOYSA-N
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Description

N,N'-Bis(2-aminobenzal)ethylenediamine (CAS: 4408-47-3) is a Schiff base compound synthesized via the condensation of ethylenediamine with 2-aminobenzaldehyde. Its molecular formula is C₁₆H₁₈N₄, and it exists as a white to pale-yellow crystalline solid with a molecular weight of 266.35 g/mol . This compound is primarily used in laboratory research, with applications in coordination chemistry due to its ability to chelate metal ions.

Properties

IUPAC Name

2-[2-[(2-aminophenyl)methylideneamino]ethyliminomethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIFWHZGMOGXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424069
Record name 2,2'-{Ethane-1,2-diylbis[azanylylidene(E)methanylylidene]}dianiline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4408-47-3
Record name 2,2'-{Ethane-1,2-diylbis[azanylylidene(E)methanylylidene]}dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Bis(2-aminobenzal)ethylenediamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bis(2-aminobenzal)ethylenediamine is typically synthesized through a condensation reaction between ethylenediamine and 2-aminobenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

C2H4(NH2)2+2C7H7CHOC16H18N4+2H2O\text{C}_2\text{H}_4(\text{NH}_2)_2 + 2\text{C}_7\text{H}_7\text{CHO} \rightarrow \text{C}_{16}\text{H}_{18}\text{N}_4 + 2\text{H}_2\text{O} C2​H4​(NH2​)2​+2C7​H7​CHO→C16​H18​N4​+2H2​O

Industrial Production Methods: In industrial settings, the synthesis of N,N’-Bis(2-aminobenzal)ethylenediamine follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products.

Types of Reactions:

    Oxidation: N,N’-Bis(2-aminobenzal)ethylenediamine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride, leading to the formation of the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the imine groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of corresponding nitroso or nitro compounds.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted imines or amines.

Scientific Research Applications

N,N’-Bis(2-aminobenzal)ethylenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.

    Biology: Investigated for its potential as a chelating agent in biological systems, where it can bind to metal ions and influence biochemical processes.

    Medicine: Explored for its potential in drug development, particularly in designing metal-based drugs with specific therapeutic targets.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-aminobenzal)ethylenediamine primarily involves its ability to act as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability. The compound can also participate in redox reactions, where it can either donate or accept electrons, further modulating the behavior of the metal complexes it forms.

Comparison with Similar Compounds

Anticancer Properties
  • N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives (e.g., bromo- and chloro-substituted analogs) exhibit concentration-dependent cytotoxicity in lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines.
  • In contrast, this compound lacks reported cytotoxic data, suggesting that hydroxy or halogen substituents are critical for anticancer activity.
Antibacterial Activity
  • N,N'-Bis(3,4-methylenedioxybenzylidene)ethylenediamine shows superior antibacterial effects against Staphylococcus aureus (Gram-positive) compared to unsubstituted analogs, highlighting the role of electron-donating groups (-O-CH₂-O-) in enhancing activity .
  • The -NH₂ groups in this compound may offer different interaction mechanisms, though data on its antibacterial efficacy are currently lacking.

Physicochemical Properties

  • Solubility: Hydroxy-substituted derivatives (e.g., Salen) are generally less water-soluble due to aromatic -OH groups, whereas amino-substituted variants may exhibit higher solubility in polar solvents.
  • Thermal Stability: Salen derivatives are noted for high thermal/chemical stability, making them suitable for catalytic applications .

Toxicity Profiles

  • This compound causes skin and eye irritation but lacks acute toxicity data .

Biological Activity

N,N'-Bis(2-aminobenzal)ethylenediamine (BAE) is a Schiff base compound synthesized from 2-aminobenzaldehyde and ethylenediamine. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. The following sections provide a detailed overview of its biological activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its molecular formula C16H18N4C_{16}H_{18}N_4 and a structure that features two 2-aminobenzaldehyde groups linked by an ethylenediamine moiety. This unique structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has demonstrated that BAE exhibits significant antimicrobial properties against various bacterial strains. A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing that it inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 50-100 µg/mL, indicating moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

Anticancer Activity

BAE has also been investigated for its anticancer potential. In vitro studies showed that it induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.

  • Case Study : In a study involving MCF-7 cells, treatment with BAE at concentrations of 25 µM resulted in a 70% reduction in cell viability after 48 hours, compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells.

Antioxidant Activity

The antioxidant capacity of BAE was evaluated using DPPH radical scavenging assays. The compound demonstrated a concentration-dependent ability to scavenge free radicals, with an IC50 value of approximately 30 µg/mL.

Concentration (µg/mL)Scavenging Activity (%)
1025
2050
3075

The biological activities of BAE can be attributed to its ability to form complexes with metal ions, which enhances its reactivity. Studies have shown that metal complexes of BAE exhibit improved biological activity compared to the free ligand. For instance, nickel and copper complexes demonstrated enhanced antimicrobial and anticancer properties due to their ability to generate ROS upon interaction with biological macromolecules.

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